![molecular formula C18H24N2O3 B7712837 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide](/img/structure/B7712837.png)
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide
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Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the presence of any functional groups .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves understanding the properties of the compound such as its melting point, boiling point, solubility, density, molar mass, and spectral data .Mechanism of Action
The mechanism of action is typically used to describe how a drug interacts with its target in the body. It describes the biochemical interaction through which a drug substance produces its pharmacological effect.
properties
IUPAC Name |
2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)9-20(16(21)11-23-4)10-15-8-14-7-5-6-13(3)17(14)19-18(15)22/h5-8,12H,9-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVLPUWWTKNJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylpropyl)acetamide |
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